

An In-Depth Technical Guide to OD36 Hydrochloride In Vitro Kinase Assays

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Compound of Interest

Compound Name: OD36 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assays involving **OD36 hydrochloride**, a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This document details the methodologies for key experiments, presents quantitative data in structured tables, and illustrates relevant signaling pathways and experimental workflows.

Introduction to OD36 Hydrochloride

OD36 hydrochloride is a macrocyclic small molecule inhibitor that demonstrates high potency against RIPK2, a key mediator of inflammatory signaling pathways.^{[1][2]} It also exhibits significant inhibitory activity against ALK2, a member of the Transforming Growth Factor-beta (TGF- β) superfamily of receptors.^[1] The dual inhibitory nature of **OD36 hydrochloride** makes it a valuable tool for studying the roles of RIPK2 and ALK2 in various physiological and pathological processes, including inflammation and bone morphogenesis. **OD36 hydrochloride** acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.^[1]

Data Presentation: Kinase Selectivity and Potency

The inhibitory activity of **OD36 hydrochloride** has been characterized against its primary targets and a selection of other kinases. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of **OD36 Hydrochloride** against Primary Targets

Target Kinase	Assay Type	IC50 / Kd	Reference
RIPK2	In Vitro Kinase Assay	5.3 nM (IC50)	[1]
ALK2 (ACVR1)	In Vitro Kinase Assay	47 nM (IC50)	[1]
ALK2 (ACVR1)	Binding Assay	37 nM (Kd)	[1]
ALK2 R206H	In Vitro Kinase Assay	22 nM (IC50)	[1]
ALK1	Binding Assay	90 nM (Kd)	[1]

Table 2: Selectivity Profile of **OD36 Hydrochloride** against Other Kinases

Kinase	Inhibition at 100 nM	Reference
SIK2	Similar % inhibition to ALK2	[2]

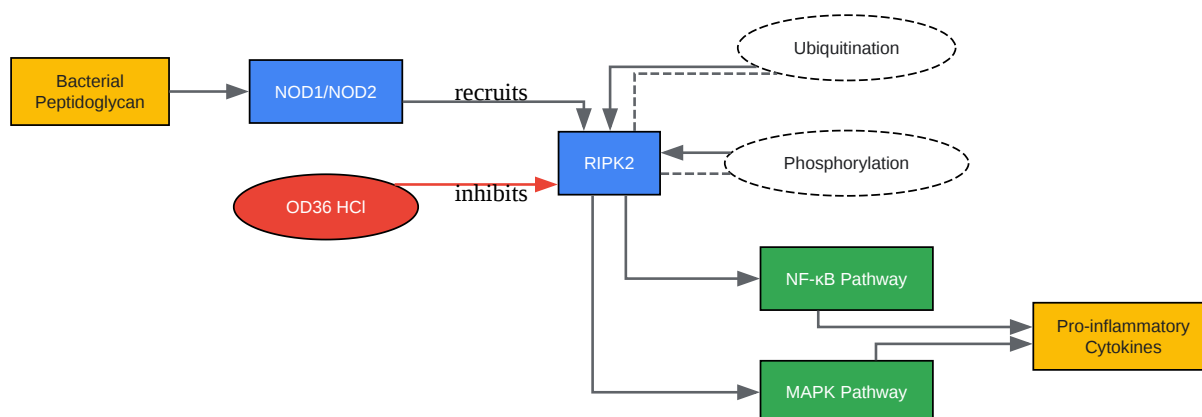
Note: A broader kinase selectivity screen against 366 kinases has been performed, indicating good overall selectivity for OD36. However, detailed tabular data from this screen is not publicly available. The information provided here is based on published findings.

Signaling Pathways

OD36 hydrochloride modulates distinct signaling pathways through its inhibition of RIPK2 and ALK2.

RIPK2 Signaling Pathway

RIPK2 is a crucial component of the innate immune response, acting downstream of the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This initiates a signaling cascade that activates both the NF- κ B and MAPK pathways, resulting in the production of pro-inflammatory cytokines. **OD36 hydrochloride**, by inhibiting the kinase activity of RIPK2, blocks these downstream signaling events.

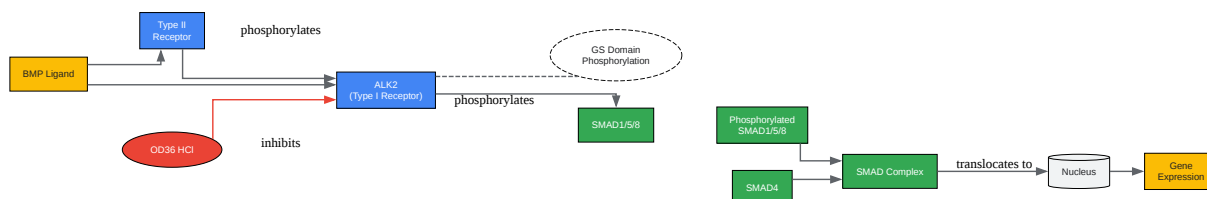


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Caption: RIPK2 signaling pathway and the inhibitory action of **OD36 hydrochloride**.

ALK2 Signaling Pathway

ALK2 is a type I receptor in the BMP signaling pathway. Ligand binding (e.g., BMPs) induces the formation of a heteromeric complex with a type II BMP receptor. The type II receptor then phosphorylates the glycine-serine-rich (GS) domain of ALK2, activating its kinase domain. Activated ALK2 subsequently phosphorylates downstream SMAD proteins (SMAD1, SMAD5, SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. **OD36 hydrochloride** inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of SMADs.



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Caption: ALK2 signaling pathway and the inhibitory action of **OD36 hydrochloride**.

Experimental Protocols

This section provides detailed methodologies for performing in vitro kinase assays to evaluate the inhibitory activity of **OD36 hydrochloride** against RIPK2 and ALK2.

RIPK2 In Vitro Radiometric Kinase Assay

This protocol is adapted from methods used in the initial characterization of OD36.

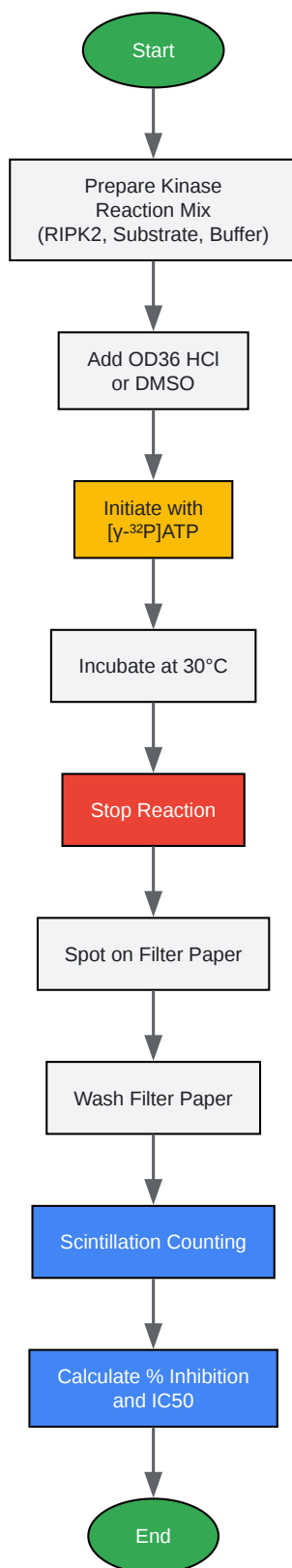
Materials:

- Recombinant human RIPK2 enzyme
- Peptide substrate (e.g., RBER-CHKtide)
- **OD36 hydrochloride** stock solution (in DMSO)
- [γ - 32 P]ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)[3]

- Stop solution (e.g., phosphoric acid)
- Filter paper or membrane
- Scintillation counter

Procedure:

- Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant RIPK2 enzyme, and the peptide substrate. The final concentrations should be optimized for linear reaction kinetics.
- Inhibitor Pre-incubation: Add varying concentrations of **OD36 hydrochloride** or DMSO (vehicle control) to the reaction wells.
- Initiate Kinase Reaction: Start the reaction by adding [γ - ^{32}P]ATP to each well. The final ATP concentration should be close to the K_m for RIPK2, if known, to accurately determine the IC₅₀ value.
- Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]
- Stop Reaction: Terminate the reaction by adding a stop solution.
- Substrate Capture: Spot the reaction mixture onto filter paper to capture the phosphorylated peptide substrate.
- Washing: Wash the filter paper extensively to remove unincorporated [γ - ^{32}P]ATP.
- Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each **OD36 hydrochloride** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for a RIPK2 in vitro radiometric kinase assay.

ALK2 In Vitro ADP-Glo™ Kinase Assay

This protocol is based on a commercially available assay format.

Materials:

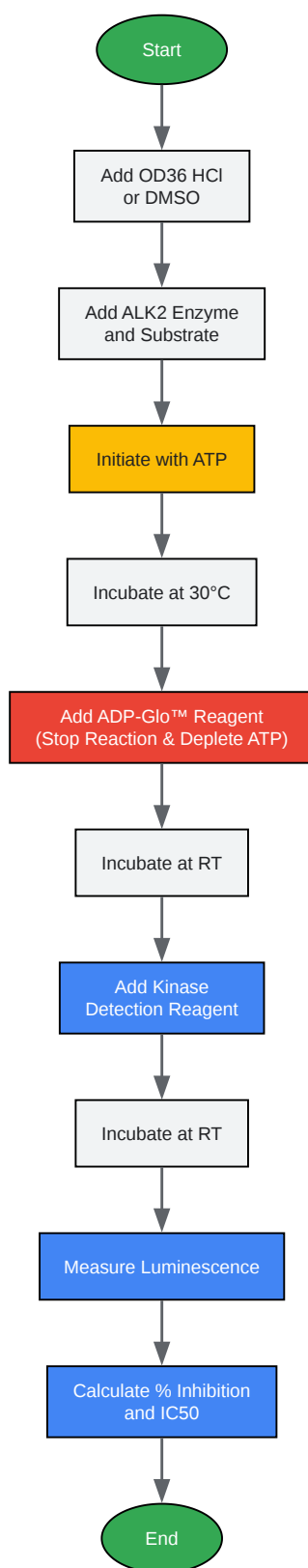
- Recombinant human ALK2 enzyme
- Substrate (e.g., Casein or a specific peptide)
- **OD36 hydrochloride** stock solution (in DMSO)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and substrate solution.
- Add Inhibitor: Add varying concentrations of **OD36 hydrochloride** or DMSO (vehicle control) to the wells of the plate.
- Add Enzyme and Substrate: Add the recombinant ALK2 enzyme and substrate to the wells.
- Initiate Kinase Reaction: Start the reaction by adding ATP to each well.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
- Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40

minutes.

- **Convert ADP to ATP and Detect:** Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
- **Measure Luminescence:** Read the luminescence signal using a plate-reading luminometer.
- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each **OD36 hydrochloride** concentration and determine the IC50 value.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. OD 36 hydrochloride | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. promega.co.uk [promega.co.uk]
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